Z-Tyr(tBu)-OSu
Overview
Description
“Z-Tyr(tBu)-OSu” is a derivative of tyrosine12. It has a molecular weight of 371.431. The IUPAC name for this compound is (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(4-tert-butoxyphenyl)propanoic acid1.
Synthesis Analysis
The synthesis of “Z-Tyr(tBu)-OSu” is not explicitly mentioned in the search results. However, it’s worth noting that it’s available for purchase from various chemical suppliers, indicating that its synthesis is achievable in a laboratory setting3.
Molecular Structure Analysis
The molecular formula of “Z-Tyr(tBu)-OSu” is C21H25NO51. The SMILES string representation of the molecule is C1CCC(CC1)NC2CCCCC2.CC(C)(C)Oc3ccc(CC@HOCc4ccccc4)C(O)=O)cc3
4.
Chemical Reactions Analysis
The specific chemical reactions involving “Z-Tyr(tBu)-OSu” are not detailed in the search results. However, as a tyrosine derivative, it may participate in reactions typical of amino acids and their derivatives2.
Physical And Chemical Properties Analysis
“Z-Tyr(tBu)-OSu” is a solid substance1. It has a purity of 98%1. The compound should be stored sealed in dry conditions at 2-8°C1.
Scientific Research Applications
Self-Assembly of Modified Amino Acids
Z-Tyr(tBu)-OSu, as a modified aromatic amino acid, plays a significant role in the self-assembly of molecules. Gour et al. (2021) explored the self-assembly of carbobenzoxyphenylalanine (Z-Phe-OH), carbobenzoxytryptophan (Z-Trp-OH), carbobenzoxytyrosine (Z-Tyr-OH), and N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tbu)-OH). They reported that these compounds can form well-defined morphologies, such as fibers and spherical structures. This discovery is significant for the fabrication and design of novel materials with a broad range of applications (Gour et al., 2021).
Inhibition of Proteasomes
Z-Tyr(tBu)-OSu-related compounds have been studied for their potential as proteasome inhibitors. Escherich et al. (1997) investigated peptide aldehydes, including Ac-Leu-Leu-X-H (X = Trp, Tyr, and Tyr(tBu)) and Z-Gly-Pro-Gly-Gly-Leu-Leu-Nle-H. These compounds demonstrated significant inhibitory potencies on the chymotryptic activity of 20S proteasomes from T. acidophilum and yeast S. cerevisiae, as per X-ray crystallographic data (Escherich et al., 1997).
Synthesis and Biodistribution Studies
Sadri et al. (2009) conducted research on the synthesis and biodistribution of iodine-131 D-amino acid YYK peptide, which includes modified tyrosine residues (Fmoc-D-Tyr(tBu)). They found that radioiodinated YYK peptide conjugated to anti-CD20 antibodies showed promising stability and biodistribution profiles, suggesting its potential in clinical applications (Sadri et al., 2009).
Modification for Improved Solar Cell Performance
He et al. (2002) synthesized and characterized a zinc phthalocyanine with tyrosine substituents (ZnPcTyr), aiming for improved performance in dye-sensitized nanostructured TiO2 solar cells. They demonstrated that incorporating tyrosine groups into phthalocyanine enhances its ethanol solubility and reduces surface aggregation, leading to better solar cell performance (He et al., 2002).
Safety And Hazards
The safety information available indicates that “Z-Tyr(tBu)-OSu” is potentially harmful if swallowed, inhaled, or in contact with skin5. It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes5. In case of accidental exposure, appropriate first aid measures should be taken5.
Future Directions
The future directions of “Z-Tyr(tBu)-OSu” are not explicitly mentioned in the search results. However, given its properties as a tyrosine derivative, it may find applications in various research areas, including biochemistry, pharmacology, and medicine2.
Please note that this information is based on the available search results and may not be exhaustive or completely accurate. Always consult appropriate resources or professionals for more detailed information.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O7/c1-25(2,3)33-19-11-9-17(10-12-19)15-20(23(30)34-27-21(28)13-14-22(27)29)26-24(31)32-16-18-7-5-4-6-8-18/h4-12,20H,13-16H2,1-3H3,(H,26,31)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLJTOVTUWDKCW-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560649 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Tyr(tBu)-OSu | |
CAS RN |
10068-67-4 | |
Record name | Carbamic acid, [(1S)-1-[[4-(1,1-dimethylethoxy)phenyl]methyl]-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10068-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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